(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide
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Overview
Description
The compound (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide is a synthetic organic molecule characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Ethanimidamide Moiety: The ethanimidamide group is introduced through a condensation reaction with an appropriate amine derivative.
Coupling with the Methoxyphenyl Carbonyl Group: The final step involves the coupling of the intermediate with 4-methoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Drug Development:
Medicine
Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
Anti-inflammatory: It may have potential as an anti-inflammatory agent due to its ability to modulate specific biochemical pathways.
Industry
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide exerts its effects is primarily through interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The methoxyphenyl moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(4-chlorophenyl)carbonyl]oxy}ethanimidamide
- (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(4-hydroxyphenyl)carbonyl]oxy}ethanimidamide
Uniqueness
- Structural Features : The presence of the methoxy group in (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide distinguishes it from similar compounds, potentially enhancing its biological activity and solubility.
- Biological Activity : The specific combination of functional groups in this compound may result in unique interactions with biological targets, leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C15H17N5O5 |
---|---|
Molecular Weight |
347.33 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 4-methoxybenzoate |
InChI |
InChI=1S/C15H17N5O5/c1-9-14(20(22)23)10(2)19(17-9)8-13(16)18-25-15(21)11-4-6-12(24-3)7-5-11/h4-7H,8H2,1-3H3,(H2,16,18) |
InChI Key |
QYFSMFKHOVEQNY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C/C(=N/OC(=O)C2=CC=C(C=C2)OC)/N)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=NOC(=O)C2=CC=C(C=C2)OC)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
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